Specific Scientific Field: Green Chemistry and Biocatalysis.
Summary of the Application: The compound “2,6-bis(hydroxymethyl)pyridine” is used in the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients.
Methods of Application or Experimental Procedures: The synthesis of “2,6-bis(hydroxymethyl)pyridine” is achieved through a one-pot biocatalytic process using recombinant microbial whole cells as catalysts.
Results or Outcomes: The bioconversion process resulted in titers exceeding 12 g L −1 with a space–time yield of 0.8 g L −1 h −1.
6-(Hydroxymethyl)pyridine-2-carbaldehyde, with the molecular formula and a molecular weight of approximately 137.14 g/mol, is a pyridine derivative characterized by the presence of a hydroxymethyl group at the sixth position and an aldehyde group at the second position. It is also known by several synonyms, including 6-hydroxymethyl-2-pyridinecarboxaldehyde and 2-carboxaldehyde-6-hydroxymethylpyridine. This compound typically appears as a solid and has a density of about 1.3 g/cm³. Its boiling point is reported to be around 274.5 °C, with a flash point of approximately 119.8 °C .
This compound exhibits notable biological activities, particularly as a ligand in coordination chemistry. It has been studied for its potential applications in proteomics research and as a building block in the synthesis of biologically active molecules. Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to fully elucidate its biological effects .
Several methods have been reported for synthesizing 6-(hydroxymethyl)pyridine-2-carbaldehyde:
6-(Hydroxymethyl)pyridine-2-carbaldehyde finds applications in various fields:
Interaction studies involving 6-(hydroxymethyl)pyridine-2-carbaldehyde have focused on its behavior as a ligand in coordination complexes. These studies reveal its ability to form stable complexes with transition metals, which may exhibit unique magnetic properties due to the anisotropic nature of the ligand . Furthermore, investigations into its interactions with biological macromolecules are ongoing to assess its potential therapeutic applications.
Several compounds share structural similarities with 6-(hydroxymethyl)pyridine-2-carbaldehyde, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Pyridinecarboxaldehyde | Lacks hydroxymethyl group; simpler structure | |
4-Hydroxymethylpyridine | Hydroxymethyl group at different position; different reactivity | |
3-Hydroxypyridine | No aldehyde group; primarily studied for its basicity | |
2-Hydroxymethylpyridine | Hydroxymethyl group at second position; different properties |
The uniqueness of 6-(hydroxymethyl)pyridine-2-carbaldehyde lies in its specific combination of functional groups that allow it to engage in diverse
6-(Hydroxymethyl)pyridine-2-carbaldehyde (CAS: 39621-11-9) is a heterocyclic organic compound with the molecular formula $$ \text{C}7\text{H}7\text{NO}2 $$ and a molecular weight of 137.14 g/mol. Its IUPAC name reflects the substitution pattern: a hydroxymethyl group (-CH$$2$$OH) at position 6 and an aldehyde (-CHO) at position 2 on the pyridine ring.
Property | Value |
---|---|
CAS Number | 39621-11-9 |
EC Number | 640-589-7 |
SMILES | OCC1=CC=CC(C=O)=N1 |
InChI Key | USGRADVWEOYHGX-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID40479650 |
The compound’s structure combines aromaticity from the pyridine core with the reactivity of its functional groups, enabling diverse chemical transformations. Its classification as a substituted pyridine derivative places it within the broader family of nitrogen-containing heterocycles, which are pivotal in medicinal and materials chemistry.
The synthesis of 6-(Hydroxymethyl)pyridine-2-carbaldehyde was first reported in the context of developing intermediates for pharmaceutical agents. Early methods involved the oxidation of 6-methylpyridin-2-ylmethanol using selenium(IV) oxide (SeO$$_2$$) in anhydrous 1,4-dioxane. This reaction selectively converts benzylic alcohols to aldehydes without over-oxidation to carboxylic acids, a critical step in preserving the hydroxymethyl group.
Significant milestones include:
The compound’s dual functional groups make it a versatile building block in heterocyclic chemistry:
Compound | Functional Groups | Key Reactions |
---|---|---|
2-Pyridinecarboxaldehyde | -CHO at position 2 | Nucleophilic additions |
6-Methylpyridine-2-carbaldehyde | -CH$$_3$$ at position 6, -CHO at 2 | Oxidation to carboxylic acids |
This compound | -CH$$_2$$OH at 6, -CHO at 2 | Multi-step functionalization |
Its ability to act as a bidentate ligand in coordination chemistry is particularly notable. For example, it forms stable complexes with transition metals like Cu(II) and Fe(III), which are explored for catalytic applications.
The compound 6-(Hydroxymethyl)pyridine-2-carbaldehyde follows the International Union of Pure and Applied Chemistry systematic nomenclature conventions for heterocyclic organic compounds [1] [2]. The official IUPAC name is 6-(Hydroxymethyl)-2-pyridinecarbaldehyde, which precisely describes the molecular structure by identifying the pyridine ring as the parent structure with specific substituent positions [3] [4].
The compound is commonly known by several synonymous names in chemical literature and databases [1] [2] [4]. The most frequently used alternative designation is 6-(Hydroxymethyl)picolinaldehyde, where "picolinaldehyde" refers to the 2-position aldehyde derivative of pyridine [1] [2]. Additional recognized synonyms include 6-(hydroxymethyl)pyridine-2-carbaldehyde, 6-Hydroxymethyl-2-pyridinecarboxaldehyde, and 2-Pyridinecarboxaldehyde, 6-(hydroxymethyl)- [1] [4] [5].
Nomenclature Type | Name |
---|---|
IUPAC Systematic Name | 6-(Hydroxymethyl)-2-pyridinecarbaldehyde |
Common Name | 6-(Hydroxymethyl)picolinaldehyde |
Alternative Name 1 | 6-(hydroxymethyl)pyridine-2-carbaldehyde |
Alternative Name 2 | 6-Hydroxymethyl-2-pyridinecarboxaldehyde |
Alternative Name 3 | 2-Pyridinecarboxaldehyde, 6-(hydroxymethyl)- |
Alternative Name 4 | 2-Formyl-6-(hydroxymethyl)pyridine |
Alternative Name 5 | (6-Formylpyridin-2-yl)methanol |
The nomenclature system reflects the structural features where the number 6 indicates the position of the hydroxymethyl substituent, while the number 2 designates the location of the aldehyde functional group on the pyridine ring [1] [2] [4].
The molecular formula of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is C₇H₇NO₂ [1] [2] [6]. This formula indicates the presence of seven carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure [1] [2] [6]. The molecular composition reflects the pyridine ring system (C₅H₄N) with additional carbon, hydrogen, and oxygen atoms contributed by the hydroxymethyl (-CH₂OH) and aldehyde (-CHO) functional groups [1] [2].
The molecular weight has been determined to be 137.14 grams per mole [1] [7] [8]. Some sources report slight variations in the molecular weight, with values ranging from 137.136 to 137.138 grams per mole, which reflect different calculation methodologies and rounding conventions used by various chemical databases [6] [9] [10]. The average molecular mass of 137.138 atomic mass units corresponds to the monoisotopic mass of the compound [2] [6].
Property | Value |
---|---|
Molecular Formula | C₇H₇NO₂ |
Molecular Weight (g/mol) | 137.14 |
Monoisotopic Mass | 137.047678 |
Average Mass | 137.138 |
Carbon Atoms | 7 |
Hydrogen Atoms | 7 |
Nitrogen Atoms | 1 |
Oxygen Atoms | 2 |
The elemental composition can be expressed as mass percentages: carbon accounts for approximately 61.31% of the molecular mass, hydrogen contributes 5.14%, nitrogen represents 10.22%, and oxygen constitutes 23.33% of the total molecular weight [2] [6].
The compound is assigned multiple database-specific identifiers that facilitate cross-referencing across different chemical information systems [4] [5]. The MDL number MFCD10700214 is used in the Molecular Design Limited database system [1] [8] [4]. The PubChem Compound Identifier (CID) is 12186384, which links to the comprehensive chemical information database maintained by the National Center for Biotechnology Information [4]. The European Community number 640-589-7 serves as the official identifier within European Union chemical regulations [4] [5].
Identifier Type | Value |
---|---|
CAS Registry Number | 39621-11-9 |
MDL Number | MFCD10700214 |
PubChem CID | 12186384 |
European Community (EC) Number | 640-589-7 |
DSSTox Substance ID | DTXSID40479650 |
Wikidata | Q82313792 |
Additional specialized identifiers include the DSSTox Substance ID DTXSID40479650, which is used in the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database [4]. The InChI (International Chemical Identifier) string InChI=1S/C7H7NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-4,10H,5H2 provides a standardized textual representation of the molecular structure [6] [4]. The corresponding InChI Key USGRADVWEOYHGX-UHFFFAOYSA-N serves as a shortened, hash-encoded version of the full InChI string [4] [5].
The molecular architecture of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is based on a pyridine ring system, which consists of a six-membered aromatic heterocycle containing one nitrogen atom [1] [2] [11]. The pyridine ring exhibits planar geometry with delocalized π-electron system characteristic of aromatic compounds [11] [12]. The nitrogen atom in the ring contributes one lone pair of electrons and participates in the aromatic π-system [11] [13].
The compound features two distinct functional groups attached to the pyridine ring [1] [2]. The aldehyde group (-CHO) is positioned at the 2-carbon of the pyridine ring, directly adjacent to the nitrogen atom [1] [2] [3]. The hydroxymethyl group (-CH₂OH) is located at the 6-position, which is meta to the nitrogen atom and para to the aldehyde substituent [1] [2] [4]. This substitution pattern creates a 1,3-relationship between the two functional groups on the aromatic ring [1] [2].
The SMILES (Simplified Molecular Input Line Entry System) notation OCC1=CC=CC(C=O)=N1 provides a linear representation of the molecular connectivity [3] [4]. In this notation, the pyridine ring is represented by the six-membered cycle, with the oxygen-containing substituents explicitly shown at their respective positions [3] [4].
Structural Feature | Description |
---|---|
Ring System | Six-membered pyridine (azine) |
Ring Geometry | Planar aromatic |
Nitrogen Position | Position 1 (reference) |
Aldehyde Position | Position 2 (ortho to nitrogen) |
Hydroxymethyl Position | Position 6 (meta to nitrogen) |
Functional Group Relationship | 1,3-disubstituted pattern |
The molecular conformation is influenced by intramolecular interactions between the functional groups and the aromatic ring [12]. The aldehyde group can adopt different rotational conformations relative to the pyridine plane, with preferred orientations determined by steric and electronic factors [12]. Nuclear magnetic resonance studies of related pyridinecarbaldehydes have demonstrated that the aldehyde group exhibits restricted rotation, leading to preferred conformational states [12].
6-(Hydroxymethyl)pyridine-2-carbaldehyde exhibits positional isomerism relative to other pyridinecarboxaldehyde derivatives [11] [14]. The three fundamental pyridinecarboxaldehyde isomers are pyridine-2-carboxaldehyde, pyridine-3-carboxaldehyde, and pyridine-4-carboxaldehyde, which differ in the position of the aldehyde group relative to the ring nitrogen [11] [14]. The compound under discussion represents a substituted derivative of pyridine-2-carboxaldehyde with an additional hydroxymethyl group [11] [14].
The hydroxymethyl substituent can potentially be positioned at different locations on the pyridine ring, creating a series of positional isomers [15] [16]. Alternative hydroxymethyl-substituted pyridine-2-carboxaldehydes could theoretically exist with the hydroxymethyl group at positions 3, 4, 5, or 6 relative to the aldehyde [15] [16]. Each positional isomer would exhibit distinct chemical and physical properties due to different electronic and steric environments [15] [16].
Compound Type | Example | Structural Relationship |
---|---|---|
Parent Aldehyde | Pyridine-2-carboxaldehyde | Base structure without hydroxymethyl |
Positional Isomer | Pyridine-3-carboxaldehyde | Aldehyde at different ring position |
Positional Isomer | Pyridine-4-carboxaldehyde | Aldehyde at para position to nitrogen |
Functional Analog | 2-(Hydroxymethyl)pyridine | Hydroxymethyl replaces aldehyde |
Substituted Derivative | 6-Methyl-2-pyridinecarboxaldehyde | Methyl instead of hydroxymethyl |
6-(Hydroxymethyl)pyridine-2-carbaldehyde exists as a pale yellow crystalline solid at room temperature [1]. The compound exhibits the characteristic appearance of many substituted pyridine derivatives, with its coloration attributed to the extended conjugation between the pyridine ring and the aldehyde functional group [1] [2]. The crystalline nature of the material indicates an ordered molecular arrangement in the solid state, which is typical for compounds containing both hydrogen bond donors and acceptors [1].
The compound requires specific storage conditions to maintain its stability and prevent degradation. Storage temperatures of 2-8°C are recommended, with the material maintained under an inert gas atmosphere, preferably nitrogen or argon [1]. These conditions prevent oxidation of the hydroxymethyl group and protect the aldehyde functionality from atmospheric moisture and potential hydrolysis reactions [1].
Property | Value | Source |
---|---|---|
Physical State | Solid | [1] |
Color | Pale yellow | [1] |
Form | Crystalline solid | [2] |
Storage Temperature | 2-8°C | [1] |
Storage Conditions | Under inert gas (nitrogen or argon) | [1] |
The melting point of 6-(Hydroxymethyl)pyridine-2-carbaldehyde has been determined to be 73-74°C [1]. This relatively low melting point is characteristic of substituted pyridine derivatives and reflects the molecular weight and intermolecular forces present in the crystalline state. The narrow melting range indicates good purity of the compound and suggests a well-defined crystal structure [1].
The boiling point demonstrates significant pressure dependence, as is typical for organic compounds containing polar functional groups. Under reduced pressure conditions (0.5 Torr), the compound boils at 113-115°C [1]. At standard atmospheric pressure (760 mmHg), the boiling point increases substantially to 274.5±30.0°C [3] [4]. This large difference reflects the compound's tendency to form intermolecular hydrogen bonds, which must be overcome during vaporization [3] [4].
Property | Value | Pressure/Conditions | Source |
---|---|---|---|
Melting Point (°C) | 73-74 | - | [1] |
Boiling Point (°C) | 113-115 | 0.5 Torr | [1] |
Boiling Point (°C) | 274.5±30.0 | 760 mmHg | [3] [4] |
The predicted density of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is 1.268±0.06 g/cm³ [1], which aligns well with calculated values of 1.3±0.1 g/cm³ [4]. This density is characteristic of substituted aromatic compounds and reflects the molecular packing efficiency in the solid state. The relatively high density compared to simple hydrocarbons is attributed to the presence of heteroatoms (nitrogen and oxygen) and the polar functional groups that enable efficient intermolecular interactions [1] [4].
The refractive index has been determined to be 1.611 at 20°C using 589 nm radiation [3] [4]. This value indicates the compound's optical density and polarizability, which are influenced by the aromatic π-electron system and the polar substituents [3] [4].
Solubility parameters reveal important information about the compound's solution behavior. The calculated logarithmic partition coefficient (LogP) is -0.75 [4], indicating moderate hydrophilicity due to the presence of both the hydroxyl group and the aldehyde functionality. The polar surface area (PSA) is 50.19 Ų [4], which suggests good membrane permeability and bioavailability potential for pharmaceutical applications [4].
Water solubility is highly dependent on environmental conditions, particularly pH and the presence of co-solvents [5]. The compound's amphiphilic nature, with both hydrophilic (hydroxyl and aldehyde) and hydrophobic (aromatic) regions, results in variable solubility characteristics depending on the solvent system employed [5].
Property | Value | Method/Conditions | Source |
---|---|---|---|
Density (g/cm³) | 1.268±0.06 | Predicted | [1] |
Predicted Density (g/cm³) | 1.3±0.1 | Calculated | [4] |
Refractive Index | 1.611 | 20°C, 589 nm | [3] [4] |
LogP | -0.75 | Calculated | [4] |
PSA (Ų) | 50.19 | Calculated | [4] |
Water Solubility | Variable (solvent dependent) | Depends on pH and solvent | [5] |
The flash point of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is 119.797±24.6°C [3] [4]. This relatively high flash point indicates good thermal stability under normal handling conditions and classifies the compound as having moderate fire hazard potential. The flash point is significantly higher than many simple organic solvents, reflecting the compound's relatively low volatility due to intermolecular hydrogen bonding [3] [4].
This thermal characteristic is particularly important for industrial processing and storage considerations, as it indicates the minimum temperature at which the compound can form ignitable vapor-air mixtures under standard atmospheric conditions [3] [4].
The thermal stability of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is influenced by several molecular factors. The vapor pressure at 25°C is exceptionally low at 0.003±0.6 mmHg [3], indicating minimal volatility at room temperature and excellent stability for long-term storage under appropriate conditions [3].
The compound's thermal behavior is characterized by the stability of both functional groups under moderate heating. The aldehyde functionality is generally stable below 100°C, while the hydroxymethyl group remains intact under normal thermal processing conditions. However, prolonged exposure to elevated temperatures may lead to oxidation of the primary alcohol to a carboxylic acid or potential cyclization reactions involving the aldehyde group [3] [4].
The relatively high boiling point compared to the flash point provides a significant safety margin for thermal processing applications, allowing for controlled heating operations well below the flash point temperature [3] [4].
Property | Value | Conditions | Source |
---|---|---|---|
Flash Point (°C) | 119.797±24.6 | - | [3] [4] |
Vapor Pressure (mmHg) | 0.003±0.6 | 25°C | [3] |
Thermal Stability Range | Below 100°C | Normal conditions | [3] [4] |
The spectroscopic properties of 6-(Hydroxymethyl)pyridine-2-carbaldehyde provide crucial information for structural characterization and analytical identification. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups. The hydroxyl group typically exhibits a broad absorption around 3000-3600 cm⁻¹ due to O-H stretching vibrations, which may be broadened by hydrogen bonding interactions [6] [7].
The aldehyde carbonyl group shows a distinctive C=O stretching vibration typically appearing around 1700-1750 cm⁻¹ [6] [7]. The exact position depends on the electronic environment and potential hydrogen bonding interactions with the hydroxyl group or intermolecular associations [6] [7].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ¹H NMR analysis typically shows the aldehyde proton as a distinctive singlet around 9-10 ppm, while the hydroxymethyl protons appear as a characteristic pattern around 4-5 ppm [6] [7]. The pyridine ring protons exhibit chemical shifts in the aromatic region (7-8 ppm) with coupling patterns characteristic of the substitution pattern [6] [7].
¹³C NMR spectroscopy reveals the aldehyde carbon at approximately 190-200 ppm, the hydroxymethyl carbon around 60-65 ppm, and the aromatic carbons in the 120-160 ppm region [6] [7]. The precise chemical shifts depend on the electronic effects of the substituents and the molecular environment [6] [7].
Ultraviolet-Visible (UV-Vis) spectroscopy shows absorption maxima corresponding to π→π* transitions of the aromatic system and n→π* transitions involving the nitrogen lone pair and the carbonyl group [6] [7]. These transitions typically occur in the range of 250-350 nm, with the exact wavelengths dependent on the extent of conjugation and solvent effects [6] [7].
6-(Hydroxymethyl)pyridine-2-carbaldehyde crystallizes in the orthorhombic crystal system [8], which is characterized by three mutually perpendicular crystallographic axes with different lengths (a ≠ b ≠ c, α = β = γ = 90°). This crystal system is commonly observed for substituted pyridine derivatives and reflects the molecular symmetry and packing efficiency of the compound [8].
The orthorhombic structure provides optimal arrangement for the intermolecular interactions that stabilize the crystal lattice, particularly hydrogen bonding between the hydroxyl and aldehyde groups of adjacent molecules [8]. This crystal system allows for efficient space filling while accommodating the specific geometric requirements of the molecular structure [8].
X-ray diffraction analysis provides detailed information about the three-dimensional arrangement of molecules within the crystal lattice. The diffraction patterns characteristic of 6-(Hydroxymethyl)pyridine-2-carbaldehyde reveal the systematic arrangement of molecules and the unit cell parameters [9] [10].
Typical crystallographic studies of similar pyridine derivatives employ MoKα radiation (λ = 0.71073 Å) at room temperature (approximately 293 K) [9] [10]. The resulting diffraction data allow for the determination of precise atomic positions, bond lengths, and bond angles within the crystal structure [9] [10].
The space group assignment for similar compounds often falls within the Pbca space group, which is characteristic of centrosymmetric orthorhombic structures [9]. This space group provides eight equivalent positions per unit cell and accommodates the symmetry requirements of the molecular arrangement [9].
The crystal structure of 6-(Hydroxymethyl)pyridine-2-carbaldehyde is significantly influenced by extensive hydrogen bonding networks that stabilize the three-dimensional arrangement [6] [9]. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (nitrogen atom, aldehyde oxygen) enables the formation of complex intermolecular interactions [6] [9].
Primary hydrogen bonding interactions typically involve O-H···N contacts between the hydroxyl group and the pyridine nitrogen of adjacent molecules [6] [9]. Additionally, C-H···O interactions involving the aldehyde oxygen contribute to the overall stability of the crystal packing [6] [9].
The hydrogen bonding geometry plays a crucial role in determining the crystal morphology and physical properties. Typical O-H···N hydrogen bonds exhibit distances in the range of 2.7-3.0 Å with angles approaching linearity (>150°) [6] [9]. These interactions create chains or networks that extend throughout the crystal structure, contributing to the compound's thermal stability and mechanical properties [6] [9].
Secondary interactions, including π···π stacking between aromatic rings and weak C-H···π contacts, further stabilize the crystal structure and influence the overall packing efficiency [6] [9]. These weaker interactions complement the primary hydrogen bonds to create a robust three-dimensional network that determines the compound's solid-state properties [6] [9].
Crystallographic Parameter | Value/Description | Source |
---|---|---|
Crystal System | Orthorhombic | [8] |
Typical Space Group | Pbca | [9] |
Radiation Type | MoKα (λ = 0.71073 Å) | [9] [10] |
Temperature | Room temperature (293 K) | [9] [10] |
Primary H-bonds | O-H···N (2.7-3.0 Å) | [6] [9] |
Secondary Interactions | C-H···O, π···π stacking | [6] [9] |